ER-819762

Overview

Description

ER 819762 is a highly selective, orally active antagonist of the prostaglandin E2 receptor subtype EP4. This compound has shown significant potential in the treatment of inflammatory diseases, particularly rheumatoid arthritis, due to its ability to inhibit specific immune responses .

Mechanism of Action

Target of Action

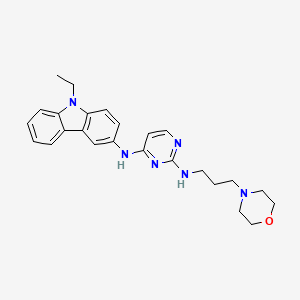

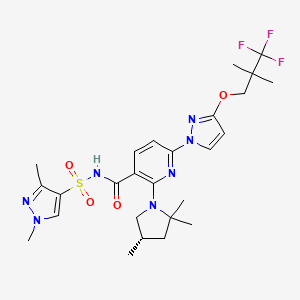

ER-819762, also known as (5S)-1’-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4’-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor . The EP4 receptor is a G protein-coupled receptor involved in the mediation of inflammatory responses and pain perception .

Mode of Action

This compound interacts with the EP4 receptor, inhibiting its activation by PGE2 . This interaction suppresses human EP4 receptor-mediated cell signaling as measured in a cAMP-dependent reporter assay . It selectively suppresses PGE2-induced Th1 differentiation .

Biochemical Pathways

The antagonistic action of this compound on the EP4 receptor affects several biochemical pathways. It suppresses the differentiation of T helper (Th) 1 cells and the expansion of Th17 cells, both of which play crucial roles in autoimmune disorders like rheumatoid arthritis . This compound also suppresses the secretion of interleukin-23 (IL-23) in human monocyte-derived dendritic cells , a key cytokine involved in the differentiation of Th17 cells .

Biochemical Analysis

Biochemical Properties

ER-819762 acts as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 with an IC50 value of 70 nM . It is selective for EP4 over other PGE2 receptor subtypes such as EP1, EP2, and EP3. In biochemical reactions, this compound interacts with enzymes and proteins involved in the immune response. For instance, it reduces the differentiation of mouse helper T cells and decreases IL-23 secretion by mouse dendritic cells . These interactions highlight the compound’s role in modulating immune responses and inflammation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound reduces the differentiation of Th1 and Th17 cells, which are subsets of T helper cells involved in immune responses . Additionally, it decreases the secretion of IL-23 by dendritic cells, thereby impacting the overall immune response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to the EP4 receptor, this compound inhibits the receptor’s activation by PGE2, thereby blocking downstream signaling pathways . This inhibition leads to a reduction in Th1 and Th17 cell differentiation and a decrease in IL-23 secretion by dendritic cells . The compound’s ability to modulate these pathways underscores its potential therapeutic value in treating inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing inflammation and immune responses in various in vitro and in vivo studies . Long-term effects include sustained inhibition of Th1 and Th17 cell differentiation and reduced IL-23 secretion, which contribute to its anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.1 to 10 nM), the compound effectively reduces Th1 and Th17 cell differentiation and decreases IL-23 secretion . In mouse models of rheumatoid arthritis, oral administration of this compound at doses of 30 and 100 mg/kg prevents and reverses paw swelling, edema, and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to immune response modulation. It interacts with enzymes and cofactors that regulate the synthesis and secretion of cytokines such as IL-23 . The compound’s impact on metabolic flux and metabolite levels further underscores its role in modulating immune responses and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its ability to modulate immune responses and inflammation effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER 819762 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The key steps typically include:

Formation of the Core Structure: This involves the construction of the spiro[imidazobenzazepine-1,4’-piperidin]-3(2H)-one framework through a series of cyclization reactions.

Functional Group Modifications: Introduction of specific substituents such as the 3,5-dimethylphenyl group and methoxy groups to enhance selectivity and potency.

Industrial Production Methods

Industrial production of ER 819762 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

Batch Processing: Traditional batch reactors for each step of the synthesis.

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ER 819762 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form specific functional groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.

Substitution: Replacement of one functional group with another to achieve desired properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substituting Agents: Various halides or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include intermediates with modified functional groups that contribute to the final structure of ER 819762, enhancing its biological activity and selectivity.

Scientific Research Applications

ER 819762 has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a tool to study the prostaglandin E2 receptor subtype EP4 and its role in various chemical pathways.

Biology: Helps in understanding the immune response mechanisms, particularly in the differentiation of T-helper cells.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases like rheumatoid arthritis.

Industry: Potential applications in the development of new anti-inflammatory drugs and treatments.

Comparison with Similar Compounds

Similar Compounds

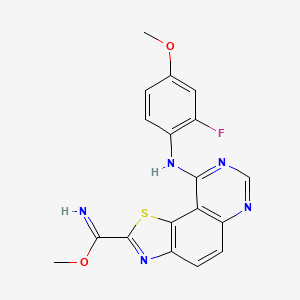

ER 819741: Another EP4 receptor antagonist with similar properties but different selectivity and potency.

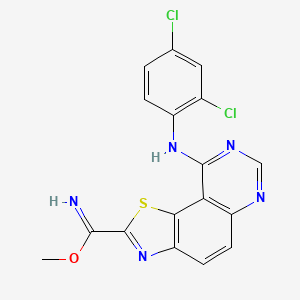

ER 819763: A compound with a similar core structure but different functional groups, affecting its biological activity.

Uniqueness of ER 819762

ER 819762 stands out due to its high selectivity and potency for the EP4 receptor, making it particularly effective in reducing inflammation and immune responses. Its oral bioavailability also makes it a convenient option for therapeutic use.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.